Neodymium(III) titanate

Description

Significance within Advanced Inorganic Materials Science Research

The significance of Neodymium(III) titanate in advanced inorganic materials science is multifaceted. As a dielectric material, it exhibits properties that are crucial for the development of capacitors and other electronic components. kyushu-u.ac.jp The doping of other titanates, such as barium titanate, with neodymium has been shown to significantly alter their dielectric and ferroelectric properties, demonstrating the influential role of the neodymium ion. kyushu-u.ac.jpresearchgate.net This has spurred research into the pure this compound system to understand its intrinsic capabilities.

Furthermore, this compound is investigated for its photocatalytic activity, which has potential applications in environmental remediation and renewable energy production, such as light-driven hydrogen evolution. mdpi.com The compound also serves as a host for other rare-earth elements, offering a pathway to developing novel phosphor materials for solid-state lighting. alfa-chemistry.com Its use as a catalyst in various chemical reactions is another area of active research. The unique electronic and magnetic properties stemming from the neodymium ion also make it a subject of interest in the field of spintronics and magnetic materials.

Historical Trajectories of Rare-Earth Titanate Investigations

The investigation of rare-earth titanates has a history rooted in the broader exploration of perovskite and pyrochlore (B1171951) structures. researchgate.net Early studies in the mid-20th century focused on the synthesis and basic characterization of these compounds. acs.org The discovery of ferroelectricity in barium titanate, a related perovskite, catalyzed a wave of research into similar materials, including those containing rare-earth elements. researchgate.net

The initial work on rare-earth titanates was largely centered on understanding their crystal structures and phase transitions at different temperatures. nsf.gov As synthetic techniques improved, researchers were able to produce higher quality single crystals and polycrystalline samples, enabling more detailed investigations of their physical properties. A significant publication in 1964 laid the groundwork for understanding the preparation and properties of Ln2Ti2O7-type rare earth titanates, where Ln represents a lanthanide element. acs.org Over the decades, the focus has expanded to include the influence of rare-earth ion substitution on the electrical, magnetic, and optical properties of titanate systems. frontiersin.org The development of advanced characterization techniques has further allowed for a deeper understanding of the structure-property relationships in these complex oxides.

Current Paradigms and Conceptual Frameworks in this compound Research

Current research on this compound operates within several key paradigms. One dominant framework is the "structure-property relationship," which seeks to correlate the specific arrangement of atoms in the crystal lattice with the macroscopic properties of the material. For instance, the ferroelectric properties of Nd2Ti2O7 are understood to arise from the distortion of the TiO6 octahedra and the displacement of Nd ions within the layered perovskite-like structure. arxiv.org

Another important paradigm is "defect engineering," which involves the intentional introduction of defects, such as vacancies or dopants, to modify the material's properties. In the context of this compound, this could involve substituting neodymium with other rare-earth elements or creating oxygen vacancies to enhance its catalytic or electrical properties. acs.org

Computational materials science, particularly density functional theory (DFT), has become an indispensable tool in modern research. arxiv.org DFT calculations allow researchers to predict the stable crystal structures, electronic band structures, and even the mechanisms of phase transitions, providing theoretical guidance for experimental work. arxiv.org

The drive towards "nanostructuring" is also a significant trend. Synthesizing this compound in the form of nanoparticles, nanofibers, or thin films can lead to novel properties and applications not observed in the bulk material. americanelements.comresearchgate.net This approach is particularly relevant for applications in catalysis and nanoelectronics.

Finally, the overarching goal of "materials by design" guides much of the current research. This paradigm aims to move beyond trial-and-error discovery and towards the rational design of materials with specific, predetermined functionalities based on a fundamental understanding of their underlying physics and chemistry.

Data Tables

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | Nd2Ti2O7 |

| Alternate Names | Dineodymium dititanium heptaoxide, Neodymium titanate |

| Molar Mass | 496.21 g/mol |

| Appearance | Light gray to purple powder americanelements.com |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P21 nsf.govresearchgate.net |

Table 2: Reported Dielectric Properties of Neodymium-Doped Titanates

| Material System | Doping Concentration | Dielectric Constant | Measurement Frequency | Reference |

| Ba1−xNdxTiO3 | x=0.05 | 426 | 1 kHz - 100 kHz | kyushu-u.ac.jp |

| Ba1−xNdxTiO3 | x=0.10 | 809 | 1 kHz - 100 kHz | kyushu-u.ac.jp |

| Ba1−xNdxTiO3 | x=0.15 | 610 | 1 kHz - 100 kHz | kyushu-u.ac.jp |

| Ba(1−x)NdxTiO3 | x=0.01 - 0.13 | 51.25–56.89 | X-band | researchgate.net |

| Bi3.15Nd0.85Ti3O12 | - | 138 | 100 kHz | researchgate.net |

| Bi4-xNdxTi3O12 | x=0.4 | 276 | Not Specified | usm.my |

Note: The dielectric properties are highly dependent on the synthesis method, microstructure, and measurement conditions.

Structure

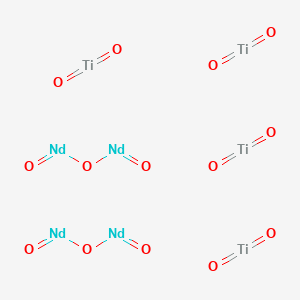

2D Structure

Properties

IUPAC Name |

dioxotitanium;oxo(oxoneodymiooxy)neodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Nd.14O.4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBVDTWSFRCPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti]=O.O=[Ti]=O.O=[Ti]=O.O=[Ti]=O.O=[Nd]O[Nd]=O.O=[Nd]O[Nd]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd4O14Ti4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Processing Advancements for Neodymium Iii Titanate

Solid-State Reaction Techniques

The solid-state reaction method is a conventional and widely utilized approach for synthesizing polycrystalline ceramics like Neodymium(III) titanate. This technique relies on the interdiffusion of ions between solid precursors at elevated temperatures to form the desired compound.

Conventional Mixed Oxide Preparation Routes

The synthesis of this compound (Nd₂Ti₂O₇) via the mixed oxide route begins with high-purity precursor powders, typically Neodymium(III) oxide (Nd₂O₃) and Titanium dioxide (TiO₂). core.ac.ukiaea.orgresearchgate.netchemrxiv.org These starting materials are weighed in stoichiometric amounts and intimately mixed to ensure homogeneity, which is critical for a complete reaction. scispace.com The mixing is often performed in a liquid medium, such as isopropanol, to achieve a uniform slurry, which is then dried. scispace.com Some protocols purposely hydrate (B1144303) the Nd₂O₃ in distilled water to form Nd(OH)₃ before milling with other precursors to manage its hygroscopic nature. arxiv.org The homogenized powder is then subjected to a calcination step, which is a high-temperature treatment designed to initiate the chemical reaction and form the Nd₂Ti₂O₇ phase. researchgate.net For instance, Nd₂Ti₂O₇ powder has been successfully synthesized by calcining the mixed oxides at 1250 °C for 2 hours. researchgate.net

High-Temperature Sintering Regimes and Optimized Thermal Treatments

Following calcination, the resulting powder is typically pressed into pellets and subjected to a sintering process at even higher temperatures. icm.edu.pluliege.be This step is crucial for densifying the material and developing its final microstructure. Sintering for Nd₂Ti₂O₇ is generally carried out in air at temperatures ranging from 1300 °C to 1500 °C. researchgate.netresearchgate.net The specific temperature and duration of the thermal treatment significantly influence the final density and grain structure of the ceramic. Research has shown that for Nd₂Ti₂O₇, the highest densities, often exceeding 94%, are achieved within a sintering temperature range of 1375 °C to 1400 °C for 2 hours. researchgate.net However, these conditions can sometimes lead to abnormal grain growth. researchgate.net Optimized thermal treatments are continuously explored to control grain size and enhance material properties. For example, spark plasma sintering (SPS) has been used to prepare textured Nd₂Ti₂O₇ ceramics, which involves applying pressure during the sintering process to achieve high density and grain orientation. core.ac.ukarxiv.org

Table 1: Solid-State Reaction Parameters for Nd₂Ti₂O₇

| Precursors | Calcination Temperature (°C) | Sintering Temperature (°C) | Sintering Time (h) | Key Finding | Source(s) |

|---|---|---|---|---|---|

| Nd₂O₃, TiO₂ | 1250 | 1325 - 1400 | 2 | Sintered density was highest (>94.85% Th.) at 1375 °C. | researchgate.net |

| Nd₂O₃, TiO₂ | Not specified | 1400 - 1500 (1673 - 1773 K) | Not specified | Preparation of polycrystalline Nd₂Ti₂O₇. | iaea.orgresearchgate.net |

| Nd₂O₃, TiO₂ | Not specified | ~1300 - 1400 | Not specified | Spark Plasma Sintering (SPS) used to prepare textured ceramic. | core.ac.ukarxiv.org |

| Nd(OH)₃, TiO₂ | 650 (dehydroxylation) | Not specified | 2 | Use of hydrated neodymium oxide as a precursor. | arxiv.org |

Solution-Based Chemical Synthesis Strategies

Solution-based methods offer alternatives to solid-state reactions, often providing advantages such as lower synthesis temperatures, higher product homogeneity, and better control over particle size and morphology. nih.govmdpi.com

Sol-Gel Processing Protocols

The sol-gel process is a wet-chemical technique that involves the evolution of a colloidal solution (sol) into a gel. numberanalytics.comresearchgate.net For titanates, this typically involves the hydrolysis and condensation of metal alkoxide precursors. nih.gov While specific protocols for Nd₂Ti₂O₇ are less common, research on related compounds provides insight. For example, the synthesis of Neodymium(III)-substituted bismuth titanate has been achieved using precursors like Neodymium(III) isopropoxide (Nd(OC₃H₇(i))₃) and Titanium(IV) isopropoxide (Ti(OC₃H₇(i))₄) through controlled acidic hydrolysis. nih.gov Another study on Nd-doped TiO₂ thin films employed titanium tetrachloride (TiCl₄) and Neodymium (III) acetylacetonate (B107027) hydrate as precursors in an ethanol (B145695) solvent. udel.edu A simple solution route using a polymerized complex method has been reported to synthesize pure Nd₂Ti₂O₇ at a significantly lower temperature range of 700–800 °C. core.ac.uk These approaches highlight the potential of sol-gel methods to produce neodymium titanate materials at reduced temperatures compared to solid-state routes. mdpi.com

Co-precipitation Methodologies

Co-precipitation is a relatively simple and low-cost technique that involves the simultaneous precipitation of multiple cations from a solution. mdpi.com The success of this method hinges on careful control of parameters like pH to ensure the formation of a homogeneous precursor. shd-pub.org.rs For the synthesis of Nd₂Ti₂O₇, one study found that using neodymium nitrate (B79036) and titanium tetrachloride as precursors with urea (B33335) for hydrolysis yielded a homogeneous mixture of hydroxides. researchgate.net Subsequent pyrolysis of this precursor at 950 °C resulted in phase-pure Nd₂Ti₂O₇. researchgate.net In contrast, using potassium titanyl oxalate (B1200264) as the titanium source led to sequential precipitation and did not yield the pure target compound, instead requiring a solid-state reaction to form the final product. researchgate.net This demonstrates the critical role of precursor selection and pH control in achieving a homogeneous co-precipitate suitable for forming Nd₂Ti₂O₇. mdpi.combendola.com

Hydrothermal Synthesis Approaches

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. researchgate.net This method is known for producing well-crystallized powders at temperatures lower than solid-state reactions. researchgate.net For instance, flaky monoclinic La₂Ti₂O₇, an analogue of Nd₂Ti₂O₇, has been prepared via a hydrothermal method, resulting in materials with smaller crystal sizes compared to solid-state reaction products. researchgate.net Microwave-assisted hydrothermal techniques have been used to synthesize Nd³⁺-doped strontium titanate powders at temperatures as low as 120 °C for 1 hour. scientific.net A viscosity-dependent hydrothermal strategy has also been developed for multinary titanate perovskites, involving processing gelled solutions containing the metal ions at 240°C for 6 hours. nih.gov These examples underscore the capability of hydrothermal synthesis to produce crystalline neodymium-containing titanate materials under milder conditions.

Advanced and Non-Equilibrium Fabrication Techniques

The synthesis of this compound and related compounds has evolved beyond traditional solid-state reactions to include advanced and non-equilibrium techniques. These methods offer improved control over microstructure, density, and purity, often at lower temperatures and in shorter timeframes. This section details several of these advanced fabrication processes.

Spark Plasma Sintering (SPS) Implementations

Spark Plasma Sintering (SPS) is a field-assisted sintering technique that utilizes pulsed direct electric current and uniaxial pressure to consolidate powders. arxiv.orgjst.go.jp This method facilitates rapid heating, leading to the densification of ceramic materials at lower temperatures and with shorter holding times compared to conventional sintering. jst.go.jp The process can generate both single crystals and alloys and has become increasingly capable of producing materials for research and industrial use. arxiv.org

In the context of titanates, SPS has been successfully used to sinter a target of La-substituted Bi₄Ti₃O₁₂ (BLT) at a relatively low temperature of 750 °C, achieving a density of 97% of the theoretical value. core.ac.uk This demonstrates the technique's effectiveness in producing high-density targets suitable for physical vapor deposition. core.ac.uk For other complex oxides, such as those used in rare-earth permanent magnets, SPS has been employed with parameters including hold temperatures of 1050°C to 1100°C and pressures around 51 MPa for 5 minutes. whiterose.ac.uk The application of SPS to this compound powders allows for the fabrication of dense ceramics while potentially controlling grain growth, a critical factor for optimizing dielectric and other physical properties. researchgate.netacs.org The rapid sintering cycle is a key advantage, minimizing thermal exposure and preserving fine-grained or nanostructured features present in the initial powders. jst.go.jp

Table 1: Representative SPS Parameters for Titanates and Related Oxides

| Material System | Sintering Temperature (°C) | Applied Pressure (MPa) | Holding Time (min) | Achieved Density | Source |

|---|---|---|---|---|---|

| La-substituted Bi₄Ti₃O₁₂ | 750 | Not specified | Not specified | 97% Theoretical | core.ac.uk |

| BaTiO₃ | < 1200 | Not specified | Not specified | > 99% Theoretical | jst.go.jp |

Gel Entrapment Techniques

The Gel Entrapment Technique (GET) is a wet-chemical synthesis route that provides excellent chemical homogeneity by trapping precursor ions within a gel matrix. researchgate.net This method prevents the selective precipitation of components, ensuring a uniform distribution of elements in the final calcined powder. researchgate.net

This technique was utilized to prepare rare-earth-doped lead zirconate titanate, including compositions with neodymium. researchgate.net In a typical process, a gel, such as one formed by aluminum ions at a specific pH, entraps all the liquid containing the dissolved precursor salts. researchgate.net Even with sequential pH changes for precipitation, the homogeneity is maintained due to the entrapment. researchgate.net For Neodymium-doped lead zirconate titanate (Pb₁₋ₓNdₓZr₀.₆₅Ti₀.₃₅)O₃, the gel was calcined at 1073 K (800 °C) to produce the final powder. researchgate.net Characterization revealed that the presence of neodymium led to the formation of a pyrochlore (B1171951) phase, which in turn resulted in lower conductivity and dielectric constant values compared to cerium or praseodymium-doped samples. researchgate.net

Table 2: Findings for Neodymium-Doped Lead Zirconate Titanate via GET

| Composition | Calcination Temperature (K) | Key Finding | Source |

|---|---|---|---|

| (Pb₁₋ₓNdₓZr₀.₆₅Ti₀.₃₅)O₃ (x=0.10, 0.15) | 1073 | Formation of a pyrochlore phase | researchgate.net |

Containerless Processing Methods

Containerless processing involves melting and solidifying materials without contact with a crucible or surface. nasa.gov This is particularly advantageous for high-temperature and reactive melts like those of titanates, as it eliminates chemical contamination and heterogeneous nucleation sites. nasa.govnasa.gov Techniques such as aerodynamic and electrostatic levitation are prominent examples. nasa.govaip.org

Electrostatic levitation has been used to study the thermophysical properties of molten 83TiO₂-17Nd₂O₃ ("NT") both on earth and in microgravity environments aboard the International Space Station (ISS). nasa.govaip.org In this method, a small, charged sample (ca. 2 mm in diameter) is levitated by an electrostatic field and heated by lasers. nasa.gov This setup allows for the measurement of properties like density, viscosity, and surface tension in both equilibrium and deeply supercooled liquid states. nasa.gov The avoidance of container-induced nucleation facilitates the study of glass formation and non-equilibrium crystallization. nasa.govnasa.gov Recent studies on neodymium titanate glasses prepared in the Electrostatic Levitation Furnace (ELF) on the ISS have been conducted to investigate the effects of microgravity on glass processing. aip.org

Table 3: Thermophysical Properties of Molten Titanates via Containerless Processing

| Composition | Temperature Range (K) | Viscosity (mPa·s) | Surface Tension (dyn·cm⁻¹) | Source |

|---|---|---|---|---|

| 83TiO₂-17Nd₂O₃ (NT) | ~1750 - 2100 | Increases from ~10 to ~30 with decreasing temperature | 450 - 490 | nasa.gov |

Optical Zone Melting for Single Crystal Growth

The optical floating zone (OFZ) method is a crucible-free technique that is highly effective for growing large, high-quality single crystals of oxide materials, including titanates. researchgate.netresearchgate.net The process utilizes high-power lamps (e.g., Xenon) whose light is focused by mirrors to create a narrow molten zone in a polycrystalline feed rod. arxiv.org As the molten zone is moved along the rod, a single crystal solidifies and grows behind it, typically initiated by a seed crystal. arxiv.org

This technology has been specifically developed for growing neodymium-ion-doped yttrium titanate monocrystals for applications in quantum electronics. researchgate.netresearchgate.net The resulting crystals, often several millimeters in diameter and centimeters long, are characterized for their quality and spectroscopic properties. researchgate.netresearchgate.net The OFZ method is versatile, allowing for crystal growth under various atmospheres and pressures to control stoichiometry, which is crucial for materials that may dissociate at high temperatures. mdpi.com For instance, the growth of strontium titanate single crystals up to 25 mm in diameter has been achieved using this method, requiring annealing temperatures of 1350°C–1650°C. mdpi.com

Table 4: Parameters for Optical Zone Melting of Oxide Crystals

| Material | Crystal Diameter (mm) | Growth Rate (mm/h) | Atmosphere/Pressure | Source |

|---|---|---|---|---|

| Y₃Fe₅O₁₂, Gd₃Fe₅O₁₂ | Not specified | Not specified | Up to 100 bar O₂ | mdpi.com |

| Mn₀.₅Zn₀.₅Fe₂O₄ | 20 | 10 | Air | mdpi.com |

| Strontium Titanate | 23-25 | Not specified | Not specified | mdpi.com |

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis is a wet-chemical process that uses microwave energy to rapidly heat a precursor solution or suspension in a sealed vessel. researchgate.netmdpi.com This approach offers significant advantages over conventional hydrothermal methods, including drastically reduced reaction times (minutes or hours instead of days), lower synthesis temperatures, and improved energy efficiency. mdpi.comnih.gov

This technique has been applied to synthesize pure and neodymium-doped strontium titanate (SrTiO₃) powders. scientific.net In one study, precursors were subjected to microwave-assisted hydrothermal treatment at 120°C for just 1 hour. scientific.net This stands in stark contrast to the conventional solid-state reaction (SSR) method for the same material, which required calcination at 1150°C for 2 hours. scientific.net The resulting powders from the microwave method were well-crystallized directly from the synthesis. mdpi.comscientific.net The rapid and uniform heating provided by microwaves can lead to the formation of nanoparticles with controlled morphology and narrow particle size distributions. mdpi.comnih.gov

Table 5: Comparison of Synthesis Methods for Neodymium-Doped Strontium Titanate

| Method | Composition | Temperature (°C) | Time | Source |

|---|---|---|---|---|

| Microwave-Assisted Hydrothermal (MHT) | Sr₀.₉₆Nd₀.₀₄TiO₃ | 120 | 1 hour | scientific.net |

Crystallographic Structure and Microstructural Architectures of Neodymium Iii Titanate

Fundamental Crystal System Determinations

Neodymium(III) titanate, particularly in the A2B2O7 stoichiometry (Nd2Ti2O7), is a member of a broad class of compounds that often crystallize in the pyrochlore (B1171951) structure nist.gov. The ideal pyrochlore structure is cubic, belonging to the Fd-3m space group nist.govosti.gov. This structure can be visualized as two interpenetrating networks of corner-sharing octahedra or as a derivative of the fluorite structure with ordered cation and anion vacancies nist.govic.ac.uk.

While many rare-earth titanates adopt this cubic pyrochlore structure, investigations have revealed that Nd2Ti2O7 is not cubic nist.gov. X-ray diffraction patterns of Nd2Ti2O7 show peaks that are grouped around the positions expected for a cubic pyrochlore, which suggests a distortion from this ideal symmetry nist.gov. This deviation from the cubic form is a critical characteristic of its structure.

At room temperature, this compound (Nd2Ti2O7) crystallizes in a monoclinic structure with the space group P21 researchgate.netcore.ac.uk. This structure is characterized as a perovskite-like layered structure (PLS) researchgate.netcore.ac.uk. The structure consists of perovskite-type slabs composed of corner-sharing TiO6 octahedra and twelve-coordinated Nd³⁺ cations researchgate.net. These slabs are stacked along the b-axis, giving the material a layered character that makes it easily cleavable in that direction researchgate.net. The ferroelectric properties of this phase are attributed to displacements of the neodymium ions and rotations of the TiO6 octahedra researchgate.net. A pressure-induced phase transition from the P21 phase to a P2 phase has been observed at approximately 19 GPa researchgate.net.

Tetragonal and cubic phases are not typically characteristic of pure, stoichiometric this compound compounds like Nd2Ti2O7. Instead, these crystal systems are prominently identified in materials where neodymium is incorporated as a dopant into other titanate perovskites, such as Barium Titanate (BaTiO3) kyushu-u.ac.jpresearchgate.net.

In such systems, the introduction of Nd³⁺ ions into the BaTiO3 lattice can induce a phase transformation from the original tetragonal structure to a cubic structure kyushu-u.ac.jpresearchgate.net. For instance, undoped BaTiO3 exhibits a tetragonal phase belonging to the P4mm space group epj-conferences.org. Upon doping with neodymium, a phase change to the cubic system is observed kyushu-u.ac.jpresearchgate.net. This transition from a non-centrosymmetric tetragonal phase to a centrosymmetric cubic phase significantly alters the material's ferroelectric properties kyushu-u.ac.jp.

The crystal structure of several neodymium titanate compounds is best described as a perovskite-type superstructure. The monoclinic phase of Nd2Ti2O7 is itself considered a perovskite-like layered structure, where slabs of perovskite are stacked along a crystallographic axis researchgate.netcore.ac.uk.

Other compositions within the neodymium-titanium-oxide system also form distinct layered perovskite structures. The Nd5Ti5O17 phase, for example, belongs to the AnBnO3n+2 series of oxygen-rich perovskites researchgate.net. Its structure consists of perovskite layers that are five TiO6 octahedra thick researchgate.netnih.gov. The structure of another related compound, NaNdTiO4, is classified as a Ruddlesden–Popper phase, which is characterized by single layers of titanium-oxygen octahedra separated by layers of sodium and neodymium cations mdpi.com. These examples highlight that perovskite-related superstructures are a recurring and important motif in the crystallography of neodymium titanates.

Lattice Parameter Determination and Unit Cell Volume Systematics

The lattice parameters and unit cell volume of this compound are dependent on its specific crystal phase. For the well-characterized monoclinic phase of Nd2Ti2O7, these parameters have been determined through X-ray diffraction studies. The data show a systematic evolution with temperature researchgate.net.

Table 1: Crystallographic Data for Monoclinic Nd2Ti2O7

Note: The presented lattice parameters for monoclinic Nd2Ti2O7 are based on a cell setting with the c-axis unique, converted from an original report for comparison researchgate.net. Temperature-dependent studies show these parameters vary predictably upon heating researchgate.net.

For related neodymium-doped titanates, such as Ba0.995Nd0.005TiO3 which maintains a tetragonal structure, representative lattice parameters are a = 3.9964 Å and c = 4.0288 Å, with a unit cell volume of 64.34 ų epj-conferences.org.

Space Group Identification and Crystallographic Refinement Techniques

The determination of the precise crystal structure, including space group and atomic positions, relies on sophisticated crystallographic techniques. X-ray diffraction (XRD) is the primary method used for phase identification and the determination of lattice parameters researchgate.netresearchgate.net. For detailed structural solutions and to refine atomic coordinates, Rietveld refinement of powder diffraction data is commonly employed epj-conferences.org.

This method involves fitting a calculated diffraction pattern, based on a structural model (including space group, lattice parameters, and atomic positions), to the experimentally measured pattern until the difference is minimized. For complex superstructures or to resolve fine details, other techniques such as high-resolution transmission electron microscopy (HRTEM) have been utilized, particularly in the structural refinement of layered perovskites like Nd5Ti5O17 nih.gov.

Table 2: Summary of Identified Space Groups for Neodymium Titanate and Related Phases

Microstructural Development and Morphological Studies of this compound

The performance and application of this compound (Nd₂Ti₂O₇) are intrinsically linked to its microstructural and morphological characteristics. The arrangement, size, and shape of its constituent crystalline grains and particles dictate its bulk properties. Consequently, significant research has been dedicated to understanding and controlling these features during its synthesis and processing.

Grain Size Evolution and Control Mechanisms

The evolution of grain size in this compound ceramics is primarily governed by the sintering process, where temperature and duration are critical control parameters. Sintering facilitates the densification of the ceramic body and the growth of crystalline grains by reducing the total interfacial free energy. nih.gov

Generally, for titanate-based ceramics, an increase in sintering temperature or time leads to a larger average grain size. nih.govchalcogen.ro This growth occurs as larger grains consume smaller ones to minimize grain boundary area. The relationship between sintering conditions and grain size is a key mechanism for tuning the material's properties. For instance, in many titanate ceramics, dielectric and piezoelectric properties are strongly dependent on the grain size, often showing a maximum permittivity when the grain size is around 1 µm or less. epj-conferences.orgnih.gov

The introduction of dopants is another effective mechanism for controlling grain growth. In related titanate systems like barium titanate (BaTiO₃), the addition of neodymium has been shown to inhibit or suppress grain growth. epj-conferences.orgresearchgate.net This effect is often attributed to the segregation of dopant ions at the grain boundaries, which impedes the boundary migration necessary for grain coarsening.

The control of grain growth is crucial, as abnormal or exaggerated grain growth can lead to a non-uniform microstructure and degrade the mechanical and electrical properties of the ceramic. nih.gov The precise control of processing parameters allows for the fabrication of dense this compound ceramics with tailored grain structures for specific applications.

| Material System | Processing Parameter | Effect on Grain Size | Reference Finding |

|---|---|---|---|

| BaTiO₃ Ceramics | Increasing Sintering Temperature (e.g., from 1200°C to 1300°C) | Increases average grain size. researchgate.net | Higher temperatures provide more thermal energy for atomic diffusion and grain boundary migration. nih.govnaturalspublishing.com |

| CaTiO₃ Ceramics | Increasing Sintering Time | Increases average grain size. chalcogen.ro | Longer durations at high temperature allow for more extensive grain growth. chalcogen.ro |

| Nd-Doped BaTiO₃ | Addition of Neodymium (Nd) | Inhibits/suppresses grain growth, leading to smaller grains. researchgate.net | The addition of Nd can lead to the formation of smaller grains (e.g., 0.35μm), associated with the inhibition of grain growth. researchgate.net |

| BaTiO₃ Ceramics | Sintering Method (e.g., Spark Plasma Sintering vs. Conventional) | Can produce different grain sizes at different temperature ranges. | The relative density of all Spark Plasma Sintering (SPS) samples is larger than 98.5%, with average grain sizes from 0.6 μm to 18.5 μm. nih.gov |

Particle Morphology and Agglomeration Behavior

The morphology of this compound particles is heavily influenced by the synthesis method. Different techniques yield particles with distinct shapes, sizes, and tendencies to agglomerate.

Solid-State Reaction: This conventional method typically produces irregularly shaped particles with a broad size distribution. The high temperatures involved can lead to hard agglomerates, which are dense clusters of particles that are difficult to break apart.

Wet-Chemical Methods (e.g., Sol-Gel, Hydrothermal): These bottom-up approaches offer better control over particle morphology. youtube.com The sol-gel process, for example, can produce fine, spherical, and relatively uniform nanoparticles. researchgate.net However, during the drying and calcination steps, these primary nanoparticles often form soft agglomerates due to van der Waals forces. Electron micrographs of dried gels often show structures consisting of large agglomerates composed of smaller primary particles. researchgate.net Hydrothermal synthesis can also yield well-defined morphologies, such as spherical particles or rod-like structures, depending on the reaction conditions. thenucleuspak.org.pk

Agglomeration is a common phenomenon where individual particles stick together to form larger clusters. researchgate.net The degree of agglomeration affects the powder's flowability, packing density, and sinterability, which in turn influences the microstructure and final properties of the ceramic product. The use of surfactants or control over the pH during synthesis can help to minimize hard agglomeration by modifying the surface charges of the particles.

| Synthesis Method | Resulting Particle Morphology | Agglomeration Behavior | Typical Observation |

|---|---|---|---|

| Sol-Gel | Typically spherical nanoparticles. researchgate.net | Forms agglomerates of smaller particles during drying. researchgate.net | Dried gel may show 350 nm agglomerates constituted of 80 nm primary particles. researchgate.net |

| Hydrothermal | Can produce various shapes including spherical, irregular, and rod-like structures. thenucleuspak.org.pk | Particle dispersion depends on reaction temperature and precursors. thenucleuspak.org.pk | SEM can reveal highly dispersed particles or different shapes depending on synthesis conditions. thenucleuspak.org.pk |

| Ultrasonic Method | Uniform, spherical-shaped nanoparticles with good size distribution. growingscience.com | Can produce uniform nanometer-scale particles. growingscience.com | SEM analysis of NdFeO₃ showed uniform particles of about 44 nm. growingscience.com |

Nanostructure Formation and Characterization

The synthesis of this compound nanostructures has been explored to leverage the unique properties that emerge at the nanoscale. Two prominent methods for forming these nanostructures are sol-gel and hydrothermal synthesis.

Sol-Gel Synthesis: This technique involves the transition of a solution system (sol) into a solid-like gel phase. youtube.com The process generally includes:

Solution Preparation: Dissolving precursors, such as metal alkoxides or salts, in a suitable solvent.

Hydrolysis and Condensation: Adding water to induce hydrolysis, followed by polycondensation reactions to form a three-dimensional network (the gel). youtube.com

Drying: Removing the solvent from the gel structure.

Calcination: A final heat treatment to remove organic residues and crystallize the desired titanate phase.

The sol-gel method provides excellent control over purity, composition, and particle size, making it suitable for producing nanoparticles and thin films. youtube.comudel.edu

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel called an autoclave. thenucleuspak.org.pkresearchgate.net For titanates, precursors like titanium dioxide and a source of neodymium are reacted in a basic solution (e.g., NaOH). researchgate.net This process can directly yield crystalline nanostructures, such as nanorods or nanoparticles, without the need for a high-temperature calcination step. researchgate.netcuneyttas.com The particle size and morphology can be controlled by adjusting parameters like reaction temperature, time, and precursor concentration. researchgate.net

Characterization: Once nanostructures are formed, they are analyzed using various techniques to confirm their properties:

X-ray Diffraction (XRD): Used to identify the crystalline phase and estimate the average crystallite size using the Scherrer equation. rsc.org

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution of the synthesized nanostructures. growingscience.comresearchgate.net

Transmission Electron Microscopy (TEM): Offers higher resolution imaging to observe the detailed morphology and crystal structure of individual nanoparticles.

These characterization techniques are essential for verifying the successful formation of this compound nanostructures and understanding how synthesis parameters influence their final properties. rsc.org

| Technique | Description | Key Parameters | Characterization Methods |

|---|---|---|---|

| Sol-Gel Synthesis | A wet-chemical method involving the creation of a colloidal solution (sol) that transitions into a gel. youtube.com | Precursors, solvent, pH, temperature, calcination conditions. youtube.com | XRD, SEM, TEM, FT-IR. researchgate.netresearchgate.net |

| Hydrothermal Synthesis | A method of synthesizing crystalline materials from aqueous solutions under high temperature and pressure. researchgate.net | Reaction temperature, time, precursor concentration, pH. researchgate.netresearchgate.net | XRD, SEM, Raman Spectroscopy. thenucleuspak.org.pkresearchgate.net |

Advanced Characterization Techniques for Neodymium Iii Titanate Investigations

X-ray Diffraction (XRD) for Phase Purity and Crystallinity Assessments

X-ray Diffraction (XRD) is a fundamental and critical technique for the initial characterization of synthesized Neodymium(III) titanate powders and ceramics. This non-destructive method provides vital information about the crystalline structure, phase composition, and degree of crystallinity of the material. By directing X-rays onto a sample and measuring the scattered intensity as a function of the scattering angle, a unique diffraction pattern is generated, which serves as a fingerprint for the crystalline phases present.

In the context of this compound synthesis, XRD is essential for verifying the formation of the desired crystal structure and for identifying the presence of any secondary phases or unreacted precursors, such as neodymium oxide (Nd₂O₃) or titanium dioxide (TiO₂). The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; sharp, well-defined peaks suggest a highly crystalline structure, while broad peaks can indicate poor crystallinity or very small crystallite size. For instance, studies on neodymium-substituted bismuth titanate thin films have shown that the intensity of diffraction peaks and their full width at half maximum can be used to track changes in crystallinity with varying neodymium content. core.ac.uk The goal is typically to achieve a single-phase material, as the presence of impurities can significantly alter the compound's dielectric and other functional properties.

Following the initial phase identification, the Rietveld refinement method is a powerful analytical technique applied to the powder XRD data to extract detailed and quantitative crystallographic information. wikipedia.org This computational method involves fitting a calculated theoretical diffraction profile to the entire experimentally measured diffraction pattern, adjusting various structural and instrumental parameters until the best fit is achieved using a least squares approach. wikipedia.orgredalyc.org

For complex structures like neodymium-containing titanates, Rietveld refinement is invaluable for precisely determining key structural parameters. These include:

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Positions: The coordinates (x, y, z) of each atom within the unit cell.

Site Occupancy Factors: The extent to which a specific crystallographic site is occupied by a particular type of atom, which is crucial for understanding dopant substitution and defect chemistry. whiterose.ac.uk

Phase Fractions: The weight percentage of each crystalline phase in a multiphase sample. redalyc.org

Research on related perovskite systems, such as Neodymium-doped Barium Titanate (Ba₁₋ₓNdₓTiO₃), has successfully employed Rietveld analysis to confirm the tetragonal or cubic structure and to verify the substitution of Neodymium ions into the A-sites of the perovskite lattice. epj-conferences.orgresearchgate.net In studies of more complex tungsten bronze barium neodymium titanates (Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄), Rietveld refinement of high-resolution synchrotron XRD data was instrumental in analyzing the intricate crystal structure and determining the distribution of barium and neodymium cations over different crystallographic sites. whiterose.ac.uk

Below is a table showcasing typical structural parameters for an orthorhombic Neodymium-containing perovskite oxide, as determined by Rietveld refinement.

| Parameter | Value | Associated Error (±) |

|---|---|---|

| Space Group | Pnma | |

| Lattice Parameter a (Å) | 5.580402 | 0.000704 |

| Lattice Parameter b (Å) | 7.758957 | 0.000919 |

| Lattice Parameter c (Å) | 5.449350 | 0.000634 |

| Goodness of Fit (GoF) | 0.9303% |

Electron Microscopy Techniques for Microstructural and Compositional Probing

While XRD provides crystallographic information averaged over a large sample volume, electron microscopy techniques offer direct visualization of the material's microstructure, morphology, and atomic arrangement at various length scales.

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface topography and microstructure of this compound ceramics. An SEM scans a focused beam of electrons across the sample's surface, and detectors collect the secondary or backscattered electrons emitted from the surface to form an image. This allows for the detailed analysis of features such as grain size, grain shape, porosity, and the spatial distribution of different phases. utah.edunih.gov

| Material System | Key SEM Finding | Reference |

|---|---|---|

| Nd-substituted Bi₄Ti₃O₁₂ | Nd addition suppresses grain growth. | core.ac.uk |

| Nd-doped BaTiO₃ | Addition of Nd leads to smaller grains (e.g., 0.35 µm). | researchgate.net |

| Nd-doped BaTiO₃ | Grains exhibit a fractured morphology. | researchgate.net |

Transmission Electron Microscopy (TEM) provides significantly higher resolution than SEM, enabling the investigation of nanoscale features within the bulk of the material. In TEM, a broad beam of high-energy electrons is transmitted through an ultrathin specimen. The interactions between the electrons and the atoms of the sample form an image, a diffraction pattern, or a spectrum, which can reveal details about the crystal structure, defects, and grain boundaries.

High-resolution TEM (HRTEM) has been employed for the structural characterization of layered perovskite neodymium titanates. nih.gov This technique can resolve the atomic lattice, allowing for direct measurement of structural characteristics. For instance, in one study, a series of incrementally defocused HRTEM images were used to reconstruct the specimen's exit-plane wave, which provided enhanced resolution to directly measure the "skewing" of perovskite slabs and confirm the composition of cation sites. nih.gov TEM is also indispensable for providing nanoscale insights into the nature of grain boundaries and identifying the presence and type of crystalline defects, such as dislocations and stacking faults, which are not detectable by XRD.

The advent of aberration correction in scanning transmission electron microscopy (STEM) has revolutionized materials science by enabling routine atomic-resolution imaging. iphy.ac.cnnih.gov An aberration-corrected STEM uses magnetic lenses to focus the electron beam to a sub-angstrom-sized probe (smaller than 100 pm), which is then scanned across the specimen. nih.gov By collecting the transmitted electrons with various detectors, such as a high-angle annular dark-field (HAADF) detector, it is possible to generate images where individual atomic columns are resolved. The intensity in HAADF-STEM images is approximately proportional to the square of the atomic number (Z), a feature known as Z-contrast imaging, which facilitates the identification of different elements. iphy.ac.cn

This technique is particularly powerful for analyzing complex oxides like this compound, where multiple cations with different atomic numbers are present. It allows for direct visualization of the atomic arrangement at interfaces, the structure of defects, and the precise location of dopant atoms within the crystal lattice. iphy.ac.cn The ability to achieve a spatial resolution of less than 0.1 nanometers (sub-Angstrom) makes it possible to map ferroelectric polarization, octahedral distortions, and other subtle structural phenomena at the atomic scale. iphy.ac.cnncsu.edu

When combined with an aberration-corrected STEM, Electron Energy Loss Spectroscopy (EELS) becomes a powerful tool for atomic-scale chemical analysis. iphy.ac.cn EELS analyzes the energy distribution of the electrons that have passed through the sample. Some electrons lose a characteristic amount of energy as they interact with and excite atoms in the specimen. By measuring this energy loss, one can identify the elements present, their bonding environment, and their valence state on an atomic-column-by-atomic-column basis. iphy.ac.cn

For complex materials like barium neodymium titanates, the combination of STEM and EELS is essential for unraveling the intricate defect chemistry. whiterose.ac.ukresearchgate.net This dual technique allows for the quantitative analysis of site occupancy, determining how Ba²⁺ and Nd³⁺ ions are distributed among the various available cation sites within the crystal structure. whiterose.ac.ukresearchgate.net For example, in a study on tungsten bronze barium neodymium titanates, STEM-EELS was used to quantify the site occupancy in pentagonal and tetragonal columns of the structure. whiterose.ac.ukresearchgate.net This analysis revealed that pentagonal columns were dominated by barium and tetragonal columns by neodymium, but also that specific neodymium sites exhibited significant concentrations of barium. whiterose.ac.ukresearchgate.net Such detailed information on defect distribution and dopant substitution is critical for understanding and optimizing the material's properties for applications like microwave dielectric ceramics. whiterose.ac.ukresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used to determine the elemental composition of a material. When a sample of this compound is bombarded with a high-energy electron beam, core-shell electrons in the constituent atoms (Neodymium, Titanium, and Oxygen) are ejected. Electrons from higher energy shells then transition to fill these vacancies, releasing energy in the form of X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for qualitative and quantitative elemental analysis.

In the investigation of this compound, EDX is crucial for confirming the stoichiometry and homogeneity of the synthesized material. By scanning the electron beam across a sample's surface, elemental maps can be generated, visually representing the spatial distribution of Neodymium, Titanium, and Oxygen. This is particularly important for identifying any phase segregation or the presence of impurities. For instance, in the synthesis of neodymium titanate glass (83TiO₂-17Nd₂O₃), EDX measurements confirmed a composition of 18.2(1) mol. % Nd₂O₃, indicating a slight enrichment of Nd₂O₃ compared to the target composition. nih.gov This deviation could be attributed to minor TiO₂ evaporation during the melting process or initial weighing inaccuracies. nih.gov

Key applications of EDX in this compound analysis include:

Verification of the Nd:Ti:O atomic ratio.

Detection of elemental impurities.

Assessment of the spatial distribution and homogeneity of constituent elements.

Analysis of compositional variations in doped or composite materials.

The quantitative data obtained from EDX, often presented in atomic or weight percentages, is vital for correlating the material's composition with its observed physical and chemical properties.

Table 1: Representative EDX Data for Neodymium Titanate Glass

| Element | Target Composition (mol. %) | Measured Composition (mol. %) |

| Nd₂O₃ | 17 | 18.2(1) |

| TiO₂ | 83 | - |

| Data sourced from a study on 83TiO₂-17Nd₂O₃ glass. nih.gov |

Spectroscopic Methodologies for Vibrational and Electronic Structure Probing

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a material, which are sensitive to its crystal structure, symmetry, and local atomic environment. When monochromatic light interacts with this compound, most of it is scattered elastically (Rayleigh scattering). However, a small fraction of the light is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the energy of the material's vibrational modes (phonons).

In perovskite-type structures like many titanates, Raman spectroscopy is particularly effective for probing the vibrations of the TiO₆ octahedra. These vibrations are sensitive to rotations, tilting, and distortions of the octahedra, which in turn influence the material's dielectric and ferroelectric properties. The Raman spectrum of this compound and related compounds exhibits a series of peaks, each corresponding to a specific vibrational mode. For instance, in NaNdTiO₄, the spectrum shows bands related to symmetric (897 cm⁻¹) and asymmetric (530, 620 cm⁻¹) stretching modes of axial Ti-O bonds, as well as vibrations within the (NdO)₂ layer (280–330 cm⁻¹). The introduction of neodymium into other titanate lattices, such as CaTiO₃, can lead to shifts in the Raman modes, reflecting changes in the lattice parameters and the degree of octahedral distortion. aps.org

Table 2: Observed Raman Modes in Neodymium-Containing Titanates

| Wavenumber (cm⁻¹) | Assignment |

| 897 | Symmetric stretching of axial Ti-O bonds |

| 620 | Asymmetric stretching of axial Ti-O bonds |

| 530 | Asymmetric stretching of axial Ti-O bonds |

| 330-280 | Vibrations of the (NdO)₂ layer |

| Data based on NaNdTiO₄. |

Fourier Transform Infrared (FTIR) spectroscopy is an absorption spectroscopy technique used to identify the chemical bonds within a molecule or material. When infrared radiation is passed through a sample of this compound, specific frequencies of radiation are absorbed, corresponding to the vibrational energies of the chemical bonds present. The resulting spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber), which acts as a molecular "fingerprint."

For metal oxides like this compound, the FTIR spectrum is dominated by absorptions in the lower frequency region (typically below 1000 cm⁻¹), which are characteristic of metal-oxygen stretching and bending vibrations. In the analysis of neodymium-doped strontium titanate (Sr₀.₉₇Nd₀.₀₃TiO₃), prominent absorption peaks observed in the range of 557–577.6 cm⁻¹ are characteristic of the Sr-Ti-O bond, confirming the formation of the perovskite structure. researchgate.net The position and shape of these bands can provide information on the bond strength and the coordination environment of the metal ions. For example, a shift to lower wavenumbers in CaTiO₃ with increasing Ca concentration suggests an elongation of the Ti-O bond length. iaea.org While specific data for pure this compound is less common, the principles and expected spectral regions are analogous.

Table 3: Characteristic FTIR Absorption Bands in Titanate Systems

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 557 - 577.6 | Sr-Ti-O stretching |

| ~710 | Ti-O stretching vibration of TiO₆ |

| ~570 | Ti-O stretching vibration of TiO₆ |

| ~460 | Ti-O-Ti bending |

| Data compiled from studies on neodymium-doped strontium titanate and calcium titanate. researchgate.netiaea.org |

UV-Visible (UV-Vis) spectroscopy is an absorption or reflectance spectroscopy technique that probes the electronic transitions within a material. When ultraviolet or visible light is passed through or reflected from a sample of this compound, electrons can be excited from the valence band to the conduction band. The energy required for this transition corresponds to the material's band gap energy. The resulting spectrum shows the absorbance or reflectance as a function of wavelength.

This technique is crucial for determining the optical band gap of this compound, a key parameter for its application in photocatalysis and other optoelectronic devices. The introduction of neodymium into a titanate lattice can influence the band gap. For instance, doping TiO₂ with neodymium can lead to a red shift in the absorption edge, indicating a narrowing of the band gap and the potential for enhanced visible light absorption. researchgate.net In neodymium-doped BaTiO₃ ceramics, a red shift of the absorption edge is also observed and is attributed to the presence of defect energy levels within the band gap. researchgate.net By analyzing the absorption spectrum using a Tauc plot, the direct or indirect band gap energy can be calculated.

Table 4: Reported Band Gap Energies for Neodymium-Doped Titanates

| Material | Band Gap Type | Band Gap Energy (eV) |

| BaTiO₃ | Direct | 3.68 |

| Fe-doped BaTiO₃ | - | 3.38 |

| Data from studies on doped barium titanate ceramics. chalcogen.roresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a sample of this compound is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state.

XPS is particularly valuable for confirming the +3 oxidation state of neodymium and the +4 oxidation state of titanium in this compound. In a study of the layered titanate Nd₂Ti₂O₇, the binding energy differences between the core levels of the constituent elements were used to analyze the chemical bonding. researchgate.net The difference ΔTi = (BE O 1s – BE Ti 2p₃/₂) was found to be 71.5 eV, and ΔNd = (BE Nd 3d₅/₂ – BE O 1s) was 452.5 eV. researchgate.net These values provide insight into the local chemical environment of the titanium and neodymium ions. The Nd 3d spectrum typically shows a doublet (3d₅/₂ and 3d₃/₂) with characteristic satellite features that are indicative of the Nd³⁺ state. researchgate.net

Table 5: Key XPS Parameters for Nd₂Ti₂O₇

| Parameter | Value (eV) |

| ΔTi (BE O 1s – BE Ti 2p₃/₂) | 71.5 |

| ΔNd (BE Nd 3d₅/₂ – BE O 1s) | 452.5 |

| αTi (Auger Parameter) | 873.5 |

| αO (Auger Parameter) | 1042.2 |

| Data from a study on the electronic structure of Nd₂Ti₂O₇. researchgate.net |

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique for studying materials with unpaired electrons. The Nd³⁺ ion in this compound is a paramagnetic center due to its unpaired f-electrons. In the presence of an external magnetic field, the spin energy levels of these unpaired electrons split (the Zeeman effect). EPR spectroscopy measures the absorption of microwave radiation as the electrons transition between these spin states.

The resulting EPR spectrum provides information about the local environment of the paramagnetic ion, including its coordination, site symmetry, and interactions with neighboring nuclei. In studies of lanthanide-doped barium titanate, EPR has been used to determine the site occupancy of the dopant ions (i.e., whether they substitute for Ba²⁺ or Ti⁴⁺). researchgate.net While the EPR spectra of Nd³⁺ can be complex and sometimes difficult to assign to a specific site based on EPR data alone, the technique is highly sensitive to the presence of paramagnetic species. researchgate.net It can also be used to identify and characterize other paramagnetic defects, such as oxygen vacancies or other impurity ions, which can significantly influence the material's properties. In some host lattices, the EPR signal of Nd³⁺ may be masked by more intense signals from other paramagnetic species, such as Cu²⁺ impurities. nih.gov

Typical g-values for Nd³⁺ in various crystal fields can range widely depending on the site symmetry and the specific host material.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and emission properties of this compound. The luminescence of materials containing Neodymium(III) ions is characterized by sharp emission lines originating from intra-configurational 4f-4f electronic transitions.

In Neodymium(III)-containing compounds, metal-centered emission is a key feature. acs.org For the Nd³⁺ ion, excitation into its absorption bands can lead to characteristic emissions in the near-infrared (NIR) region. A prominent transition often utilized for laser generation is the ⁴F₃/₂ → ⁴I₁₁/₂ transition, which typically occurs around 1060 nm. researchgate.net The crystal field of the host lattice, in this case, the titanate structure, influences the Nd³⁺ ions, causing the splitting of its energy levels. For instance, the ⁴F₃/₂ level can be split into two sublevels, while the lower ⁴I₁₁/₂ level may be split into six sublevels. researchgate.net This splitting results in a complex and structured emission spectrum in the NIR region. researchgate.net

The emission color and intensity of neodymium-containing materials can be highly dependent on the excitation wavelength. This is due to the potential for both ligand-centered and metal-centered emission, with varying efficiencies of energy transfer between them. acs.org By selectively choosing the excitation wavelength, it is possible to control which emission pathways are dominant, allowing for the tuning of the luminescent properties. acs.org

Table 1: Key Photoluminescence Transitions for Nd³⁺ in Host Lattices

| Transition | Typical Emission Range (nm) | Significance |

| ⁴F₃/₂ → ⁴I₉/₂ | ~880 | NIR Emission |

| ⁴F₃/₂ → ⁴I₁₁/₂ | ~1060 | Primary laser transition |

| ⁴F₃/₂ → ⁴I₁₃/₂ | ~1340 | NIR Emission |

This table presents typical transitions for the Nd³⁺ ion; specific wavelengths may vary depending on the titanate host matrix.

4f-4f Transition Spectra as Probes for Kinetic Performance and Coordination Changes

The 4f electrons of the Neodymium(III) ion are well-shielded from the external environment, resulting in sharp, line-like absorption spectra. However, the intensities and, to a lesser extent, the energies of these 4f-4f transitions are sensitive to subtle changes in the immediate coordination environment of the Nd³⁺ ion. nih.govnih.gov This sensitivity makes absorption spectroscopy a valuable tool for probing reaction kinetics and structural modifications in this compound systems.

Changes in the local chemical environment around the Nd³⁺ ion, such as the number and type of coordinating atoms or the symmetry of the coordination sphere, cause modifications in the observed absorption spectrum. nih.goviscientific.org These modifications are reflected in several spectral parameters:

Oscillator Strength (P): The intensity of an absorption band is quantified by its oscillator strength. This parameter is highly sensitive to the coordination environment, especially for certain "hypersensitive" transitions like ⁴I₉/₂ → ⁴G₅/₂ for Nd³⁺. iscientific.org Monitoring the change in oscillator strength over time can be used to follow the kinetics of processes like sol-gel hydrolysis or complexation reactions. nih.gov

Judd-Ofelt Intensity Parameters (Tλ): These phenomenological parameters, derived from the experimental oscillator strengths, relate the electronic structure of the ion to its environment. nih.gov Changes in Tλ values indicate alterations in the symmetry and bonding at the Nd³⁺ site.

Nephelauxetic Effect: A shift in the position of the 4f-4f absorption bands to lower energies (a red shift) compared to the free ion is known as the nephelauxetic effect. iscientific.org This shift is related to the degree of covalency in the metal-ligand bond. An increase in the red shift suggests a shortening of the metal-ligand bond and greater orbital overlap, which can be used as a marker for the inner-sphere coordination of ligands. iscientific.org

By systematically tracking these spectral parameters, researchers can gain insights into the binding of ligands, changes in coordination number, and the influence of different solvents or precursors on the formation of this compound. nih.goviscientific.org

Neutron Scattering Techniques for Atomic and Magnetic Structure Investigations

Neutron scattering is a uniquely powerful technique for investigating the atomic and magnetic structure of materials like this compound. wikipedia.org Unlike X-rays, which scatter from electron clouds, neutrons interact with atomic nuclei and with the magnetic moments of unpaired electrons. nist.govbristol.ac.uk This provides several advantages for studying titanate compounds:

Sensitivity to Light Elements: Neutron scattering is highly sensitive to the positions of light atoms, such as oxygen, which is often difficult to determine accurately with X-ray diffraction, especially in the presence of heavy elements like neodymium. ubc.ca This allows for a precise determination of the oxygen octahedra arrangement and any distortions within the titanate structure. ubc.ca

Isotope Sensitivity: The scattering interaction is isotope-dependent, a property that can be exploited through isotopic substitution (e.g., replacing hydrogen with deuterium) to highlight specific parts of a structure. bristol.ac.uk

Probing Magnetic Structure: The neutron possesses a magnetic dipole moment, allowing it to scatter from the magnetic moments of unpaired electrons in the material. nist.govoxfordneutronschool.org This makes neutron diffraction the most direct method for determining the microscopic magnetic structure of a material, including the arrangement, orientation, and magnitude of the magnetic moments on the neodymium sites. ku.dk It is an indispensable tool for characterizing complex magnetic ordering phenomena such as non-collinear, spiral, or modulated magnetic structures. magnetism.eu

Neutron scattering experiments can be divided into two main categories:

Elastic Scattering (Neutron Diffraction): In this mode, the energy of the scattered neutron is the same as the incident neutron. oxfordneutronschool.org The angular distribution of the scattered neutrons provides information about the time-averaged atomic and magnetic structure. ku.dk Rietveld refinement of neutron diffraction data can be used to precisely determine lattice parameters, atomic positions, and the nature of the magnetic order. researchgate.net

Inelastic Scattering: Here, the neutron exchanges energy with the sample. This technique is used to study the dynamics of the system, such as lattice vibrations (phonons) and magnetic excitations (magnons or spin waves). ku.dksrmist.edu.in

For titanates, neutron total scattering, which analyzes both the sharp Bragg peaks and the underlying diffuse scattering, can provide simultaneous information on both the long-range average crystal structure and local atomic-scale deviations from it. researchgate.net

Thermal Analysis Techniques for Reaction and Phase Behavior Assessment

Thermal analysis techniques are crucial for understanding the thermal stability, reaction pathways, and phase transitions of this compound and its precursors.

Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are often used simultaneously to study the thermal behavior of materials. uni-siegen.de DTA measures the temperature difference between a sample and an inert reference as a function of temperature, revealing thermal events like phase transitions (endothermic) or crystallization (exothermic). libretexts.orgvbcop.org TG measures the change in mass of a sample as a function of temperature, indicating processes such as dehydration or decomposition. uni-siegen.de

The synthesis of this compound (Nd₂TiO₅) can proceed through the thermal decomposition of a precursor like neodymium(III) peroxotitanate (Nd₄[Ti₂(O₂)₄(OH)₁₂]·7H₂O). sci-hub.seresearchgate.net Thermal analysis of this precursor reveals a multi-step decomposition process:

Step 1 (Dehydration and Peroxo-group Decomposition): In the temperature range of 20–208°C, an endothermic effect is observed, corresponding to the simultaneous loss of hydrate (B1144303) water and the decomposition of peroxo groups with the release of oxygen. sci-hub.se This results in a significant mass loss. sci-hub.se

Step 2 (Dehydroxylation): Further heating leads to the removal of hydroxyl groups as water, another step involving mass loss.

Step 3 (Crystallization): At higher temperatures (e.g., ~800°C), an exothermic peak without a corresponding mass loss is typically observed. This signifies the crystallization of the amorphous intermediate into the final this compound phase. sci-hub.se

By correlating the endothermic/exothermic peaks from DTA with the mass loss steps from TG, a detailed mechanism for the thermal decomposition and formation of this compound can be established. uni-siegen.desci-hub.se

Table 2: Example of Thermal Decomposition Stages for a Neodymium Titanate Precursor

| Temperature Range (°C) | DTA Peak Type | TG Event | Associated Process |

| 20 - 208 | Endothermic | Mass Loss | Dehydration and decomposition of peroxo-groups. sci-hub.se |

| 208 - 580 | Endothermic | Mass Loss | Dehydroxylation. sci-hub.se |

| 580 - 1000 | Exothermic | No Mass Loss | Crystallization into Nd₂TiO₅. sci-hub.se |

Data based on the thermal decomposition of neodymium(III) peroxotitanate as described in the literature. sci-hub.se

Differential Scanning Calorimetry (DSC) is a primary technique for quantitatively measuring the heat flow to or from a sample as a function of temperature. tudelft.nl This allows for the precise determination of thermodynamic properties, most notably the specific heat capacity (Cₚ). mdpi.com Heat capacity is a fundamental property that is essential for thermodynamic calculations and for understanding the vibrational properties (phonon spectrum) of a material.

DSC measurements involve heating a sample and a reference at a controlled rate and measuring the difference in energy required to maintain them at the same temperature. libretexts.org This differential power is directly proportional to the heat capacity of the sample.

For Neodymium(III) dititanate (Nd₂Ti₂O₇), high-temperature DSC has been used to determine its heat capacity over a wide temperature range. sfu-kras.ru Such studies provide crucial data for calculating other thermodynamic functions like enthalpy and entropy. The accuracy of DSC measurements for heat capacity is typically within ±2–5%, depending on the instrument and calibration procedures. mdpi.com

Table 3: High-Temperature Heat Capacity (Cₚ) of Neodymium Dititanate (Nd₂Ti₂O₇)

| Temperature (K) | Molar Heat Capacity (J mol⁻¹ K⁻¹) |

| 400 | 211.5 |

| 600 | 240.2 |

| 800 | 253.9 |

| 1000 | 262.1 |

| 1200 | 267.8 |

| 1400 | 272.2 |

Representative data for monoclinic Nd₂Ti₂O₇, derived from literature values. sfu-kras.ru

Other Specialized Characterization Methods

Beyond the techniques detailed above, other specialized methods can provide further understanding of this compound:

Near-Edge X-ray Absorption Fine Structure (NEXAFS): Also known as X-ray Absorption Near-Edge Structure (XANES), this technique provides information on the local electronic structure, oxidation state, and coordination geometry of the absorbing atom. By tuning the X-ray energy to the absorption edges of Nd or Ti, one could probe the unoccupied electronic states (e.g., 4d-states) and their hybridization with oxygen orbitals, offering insights into the chemical bonding within the material. researchgate.net

Proton Induced Gamma Emission (PIGE) for Trace Element Determination

Proton Induced Gamma-ray Emission (PIGE) is a powerful, non-destructive analytical technique utilized for determining the composition of materials, particularly for the quantification of light elements. iaea.orgresearchgate.net The method involves bombarding a sample with a high-energy proton beam, typically in the MeV range. researchgate.net When a proton from the beam overcomes the Coulomb barrier and interacts with a nucleus of a target atom, it can induce a nuclear reaction, exciting the nucleus to a higher energy state. ansto.gov.auunion.edu The excited nucleus then de-excites almost instantaneously by emitting a gamma-ray. ictp.it The energy of this emitted gamma-ray is characteristic of the specific nucleus, acting as a "fingerprint" for the isotope. ansto.gov.auictp.it By detecting and analyzing the energy spectrum of these gamma-rays, typically with a high-purity germanium (HPGe) detector, the elemental composition of the sample can be determined qualitatively and quantitatively. ansto.gov.auictp.it

PIGE is particularly sensitive to light elements that are difficult to measure with other ion beam analysis techniques like Particle-Induced X-ray Emission (PIXE). union.edu Its capabilities are especially pronounced for elements such as Lithium (Li), Fluorine (F), Sodium (Na), Magnesium (Mg), and Aluminum (Al). ansto.gov.au The technique's non-destructive nature makes it highly suitable for the analysis of valuable samples, including ceramics like titanates. researchgate.net While specific PIGE studies focusing exclusively on trace element determination in this compound are not extensively documented in current literature, the technique's proven application for analyzing other complex ceramic and oxide materials demonstrates its potential utility in this area. researchgate.netresearchgate.net For instance, PIGE has been successfully used to quantify lithium in lithium titanate and fluorine and sodium in nuclear waste immobilization matrices. researchgate.netnih.gov This suggests its applicability for assessing the purity and stoichiometry of this compound, particularly in detecting light element contaminants or dopants that could significantly influence its dielectric and pyroelectric properties. Detection limits for PIGE are element-dependent but typically range from 10 to 100 parts per million (ppm). ansto.gov.au

The table below shows examples of light elements that are effectively quantifiable using PIGE, along with the nuclear reactions and characteristic gamma-ray energies that enable their detection.

| Element | Nuclear Reaction | Characteristic Gamma-Ray Energy (keV) |

| Fluorine (F) | ¹⁹F(p, p'γ)¹⁹F | 110, 197 |

| Sodium (Na) | ²³Na(p, p'γ)²³Na | 440 |

| Magnesium (Mg) | ²⁴Mg(p, p'γ)²⁴Mg | 1368 |

| Aluminum (Al) | ²⁷Al(p, p'γ)²⁷Al | 844, 1014 |

| Phosphorus (P) | ³¹P(p, p'γ)³¹P | 1266 |

| Lithium (Li) | ⁷Li(p, p'γ)⁷Li | 478 |

This table presents general data on the PIGE technique to illustrate its capabilities; direct application data for this compound is not specified in the provided search results. Data sourced from multiple references. union.eduictp.itnih.gov

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. nanoscientific.orgoamjms.eu The technique operates by scanning a sharp tip, with a radius typically on the order of nanometers, over the sample surface. nanoscientific.org Forces between the tip and the surface cause the cantilever, to which the tip is attached, to deflect. nanoscientific.orgoamjms.eu This deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode, allowing for the precise mapping of the surface's topography. nanoscientific.org AFM can provide quantitative data on surface roughness, grain size, and other morphological features without requiring a vacuum environment. oamjms.eu

In the investigation of this compound (Nd₂Ti₂O₇), AFM has been employed to characterize the surface morphology of thin films, which is crucial for their application in high-temperature pyroelectric sensors. researchgate.net Research on Nd₂Ti₂O₇ thin films grown on platinized silicon substrates via pulsed laser deposition revealed that the surface morphology is a critical factor affecting the material's properties. researchgate.net One significant finding was the tendency for crack formation in the films, attributed to a large c/a crystal axis ratio and thermal expansion mismatch with the substrate. researchgate.net The introduction of a Lanthanum Strontium Manganite buffer layer was shown to suppress this crack formation. researchgate.net

AFM analysis provides key quantitative metrics for surface characterization. For instance, studies on related rare-earth titanate thin films, such as Gadolinium titanate (Gd₂Ti₂O₇), have demonstrated how synthesis precursors influence surface topography. researchgate.net Films grown from nitrate (B79036) precursors exhibited a dense granular morphology with a root-mean-square (RMS) roughness of 10.0 nm, while those from chloride precursors showed much larger grains with an average diameter of about 200 nm. researchgate.net Such analyses highlight AFM's utility in correlating synthesis parameters with the final surface structure and quality of titanate films. The technique can also be combined with other methods, such as Kelvin Probe Force Microscopy (KPFM), to simultaneously map surface topography and surface potential, offering insights into the electronic properties of different grains or phases. nanoscientific.orgyoutube.com

The following table summarizes representative findings from AFM studies on this compound and a related rare-earth titanate, illustrating the type of quantitative data obtained.

| Material | Substrate/Precursor | Average Grain Size | RMS Roughness | Observations |

| This compound (Nd₂Ti₂O₇) | Platinized Silicon | Not specified | Not specified | Prone to crack formation due to thermal expansion mismatch. researchgate.net |

| Gadolinium titanate (Gd₂Ti₂O₇) | (110)-SrTiO₃ / Nitrate precursor | ~20 nm | 10.0 nm | Dense granular morphology. researchgate.net |

| Gadolinium titanate (Gd₂Ti₂O₇) | (110)-SrTiO₃ / Chloride precursor | ~200 nm | Not specified | Morphology shows much larger grains compared to nitrate precursor. researchgate.net |

Theoretical and Computational Approaches to Neodymium Iii Titanate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Lattice Dynamics

Density Functional Theory (DFT) is a cornerstone of computational materials science, providing a framework to investigate the electronic structure and properties of materials from first principles. For compounds containing rare-earth elements like neodymium, standard DFT approximations such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) can be insufficient due to the strongly correlated and localized nature of the 4f electrons. To overcome these limitations, more advanced methods like GGA+U, which incorporates an on-site Coulomb interaction parameter (U), are often employed to achieve better agreement with experimental data.

DFT calculations are used to determine the electronic band structure and the Density of States (DOS), which reveal whether the material is a metal, semiconductor, or insulator. For instance, studies on related neodymium-doped perovskites like CaTiO₃ and BaTiO₃ have shown that the introduction of Nd³⁺ ions can significantly alter the electronic properties, potentially inducing a transition from a semiconductor to a conductor. The analysis of DOS demonstrates how neodymium's f-orbitals contribute to the electronic states near the Fermi level.

Lattice dynamics, the study of atomic vibrations (phonons) in a crystal, is also extensively investigated using DFT. Phonon dispersion relations, which describe the relationship between the frequency of vibration and wavevector, are calculated to assess the structural stability of the material. The frequencies of these vibrations are determined by interatomic forces, making them highly sensitive to the accuracy of the computational model. For neodymium, it has been demonstrated that incorporating the strong correlations of 4f electrons through methods like GGA+U has a substantial influence on the calculated phonon dispersion curves, leading to excellent agreement with experimental results from inelastic x-ray scattering.

| Computational Method | Application in Titanate Systems | Key Findings |

| DFT (GGA/LDA) | Basic electronic structure and geometry optimization. | Often fails to accurately describe localized f-electron states in rare-earth titanates. |

| DFT+U (GGA+U) | Electronic structure and lattice dynamics of strongly correlated systems. | Improves the description of 4f electrons in neodymium, leading to accurate phonon calculations. |

| Ab initio calculations | Evaluation of electronic structure and spin-orbit coupling. | Used to determine the crystal field splitting and energy levels of Nd³⁺ ions in a coordination complex. |